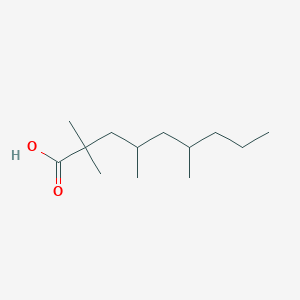
2,2,4,6-Tetramethylnonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6-Tetramethylnonanoic acid is an organic compound with the molecular formula C13H26O2 It is a carboxylic acid characterized by the presence of four methyl groups attached to a nonanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethylnonanoic acid typically involves the alkylation of a suitable precursor, such as a nonanoic acid derivative, with methylating agents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,6-Tetramethylnonanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,4,6-Tetramethylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,4,6-Tetramethylnonanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methyl groups may also play a role in modulating the compound’s hydrophobicity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Nonanoic Acid: A simpler analog without the methyl substitutions.
2,2,4,4-Tetramethylpentanoic Acid: Another carboxylic acid with multiple methyl groups but a shorter carbon chain.
Uniqueness: 2,2,4,6-Tetramethylnonanoic acid is unique due to its specific pattern of methyl substitutions, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
58064-15-6 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
2,2,4,6-tetramethylnonanoic acid |
InChI |
InChI=1S/C13H26O2/c1-6-7-10(2)8-11(3)9-13(4,5)12(14)15/h10-11H,6-9H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
KQMGIDURELLDMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC(C)CC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


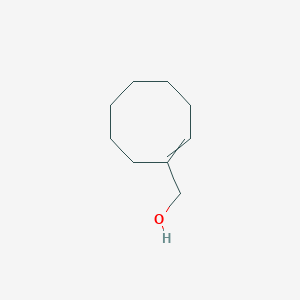
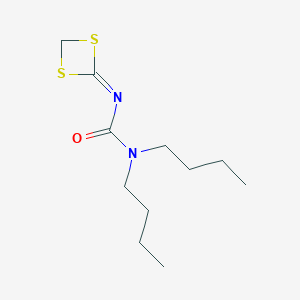
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
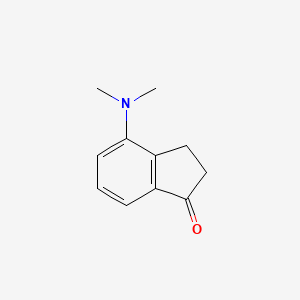
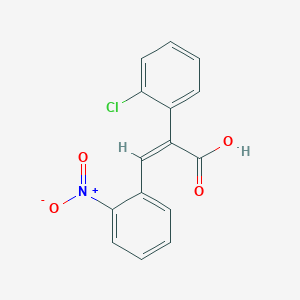
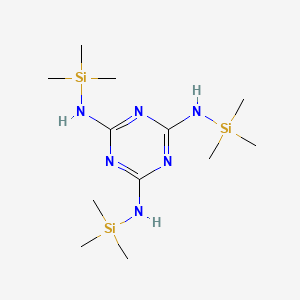

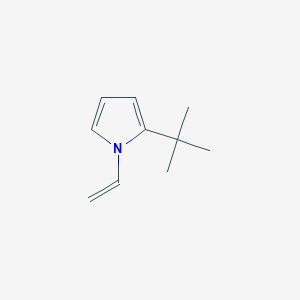

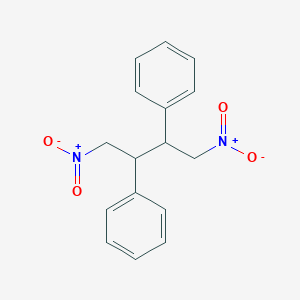
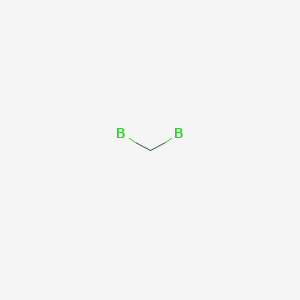
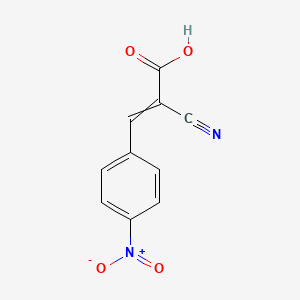
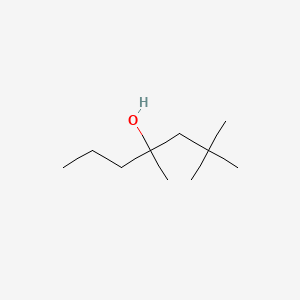
![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
